molecular formula C13H15BrN6 B2638041 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380094-78-8

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B2638041
CAS No.: 2380094-78-8
M. Wt: 335.209
InChI Key: ANQGLURBUQNLML-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine is a complex organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a piperazine ring. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine coreThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce an oxidized pyrimidine.

Scientific Research Applications

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine include:

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6/c1-10-6-15-9-18-12(10)19-2-4-20(5-3-19)13-16-7-11(14)8-17-13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQGLURBUQNLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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